molecular formula C8H7IO B12312625 5-Iodo-1,3-dihydro-2-benzofuran

5-Iodo-1,3-dihydro-2-benzofuran

Cat. No.: B12312625
M. Wt: 246.04 g/mol
InChI Key: IPSKKAJUZRMDJR-UHFFFAOYSA-N
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Description

5-Iodo-1,3-dihydro-2-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1,3-dihydro-2-benzofuran typically involves the iodination of 1,3-dihydro-2-benzofuran. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzofuran ring. The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1,3-dihydro-2-benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzofurans depending on the nucleophile used.

    Oxidation Reactions: Oxidized derivatives such as benzofuranones.

    Reduction Reactions: Deiodinated benzofurans.

Scientific Research Applications

5-Iodo-1,3-dihydro-2-benzofuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer, antibacterial, and antiviral properties.

    Medicine: Investigated for its potential as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-1,3-dihydro-2-benzofuran depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The iodine atom can play a crucial role in its reactivity and binding affinity to these targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-2-phenyl-3-phenyl-sulfinyl-1-benzofuran
  • 5-Iodo-1,3-dihydro-2-benzofuran-1-one
  • 2-Iodo-1,3-dihydro-2-benzofuran

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the 5-position can significantly influence its reactivity and interactions with biological targets compared to other benzofuran derivatives .

Properties

Molecular Formula

C8H7IO

Molecular Weight

246.04 g/mol

IUPAC Name

5-iodo-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C8H7IO/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5H2

InChI Key

IPSKKAJUZRMDJR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)I

Origin of Product

United States

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